2-Hydroxy-4-methoxy-3-methylbenzaldehyde
Overview
Description
2-Hydroxy-4-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with methylating agents under controlled conditions. For example, the compound can be prepared by reacting 2-hydroxy-4-methoxybenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3-methylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the oxidation of substrates like L-DOPA.
Comparison with Similar Compounds
2-Hydroxy-4-methoxy-3-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzaldehyde: Lacks the methyl group at the 3-position.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Has a hydroxyl group at the 4-position and a methoxy group at the 3-position, but lacks the methyl group.
2-Hydroxy-3-methylbenzaldehyde: Lacks the methoxy group at the 4-position.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-4-methoxy-3-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-8(12-2)4-3-7(5-10)9(6)11/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPNBQNOZAZCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.